N-[(1H-imidazol-2-yl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(10)9-4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKAQLCLHGQXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203664-03-3 | |
| Record name | N-[(1H-imidazol-2-yl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N 1h Imidazol 2 Yl Methyl Acetamide
Historical and Contemporary Approaches to Imidazole (B134444) Core Synthesis Relevant to N-[(1H-imidazol-2-yl)methyl]acetamide Construction
Building the imidazole heterocycle is a foundational aspect of synthesizing the target molecule. Various methods have been developed over the years, ranging from classic condensation reactions to more complex multi-component strategies.
The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, is a cornerstone multicomponent reaction for forming the imidazole ring. wikipedia.orgwikiwand.comscribd.com The classical approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). slideshare.net The reaction is believed to occur in two main stages: first, the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, which then condenses with an aldehyde to form the imidazole ring. wikipedia.orgwikiwand.comscribd.com
For the specific synthesis of a 2-substituted imidazole such as this compound, the aldehyde component would need to contain the precursor to the methylacetamide side chain. This would likely involve an aldehyde with a protected amine function, which could later be deprotected and acylated.
Modern adaptations of this reaction have focused on improving yields, reducing reaction times, and employing more environmentally friendly conditions. ijprajournal.com These include the use of various catalysts and microwave-assisted synthesis. orientjchem.org For instance, catalysts such as p-toluenesulfonic acid (PTSA), silicotungstic acid, and deep eutectic solvents (DES) like urea–ZnCl2 have been shown to improve the efficiency of the condensation, offering higher yields in shorter timeframes. ijprajournal.comisca.me
Table 1: Catalysts in Modified Debus-Radziszewski Reactions
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Ethanol | Mild | Good | isca.me |
| DABCO | t-Butanol | 60-65°C | 92 | ijprajournal.com |
| Silicotungstic acid (7.5%) | Ethanol | Reflux | High | ijprajournal.com |
| Urea–ZnCl2 DES | Solvent-free | 110°C | 99 | ijprajournal.com |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. wikipedia.orgscirp.org The Debus-Radziszewski reaction itself is a classic example of an MCR. wikipedia.orgwikiwand.comscribd.com
Modern MCRs for imidazole synthesis often utilize different starting materials or catalysts to achieve diverse substitution patterns. One-pot syntheses of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have been developed using catalysts like bismuth(III) triflate or p-toluenesulfonic acid under mild conditions, which could be adapted for the target molecule. isca.mescirp.org Other strategies involve the cyclization of intermediates formed from different building blocks. For example, recent advances include the reaction of benzimidates with 2H-azirines or the reaction of amidamides with carboxylic acids, which form three of the heterocycle's bonds in a single, copper-catalyzed step. rsc.org These methods offer high regioselectivity and functional group tolerance, which are crucial for synthesizing specifically substituted imidazoles. rsc.org
Direct Synthetic Routes for this compound and Related Intermediates
An alternative and often more direct strategy involves starting with a pre-formed imidazole ring and introducing the desired side chain. This approach hinges on the availability of suitable imidazole precursors and efficient methods for C-N bond formation.
The most straightforward route to this compound involves the acylation of a precursor amine, 2-(aminomethyl)-1H-imidazole. This intermediate, commercially available as its dihydrochloride (B599025) salt, provides the complete imidazole-methylamine core. sigmaaldrich.com The final acetamide (B32628) linkage can be formed through a standard amidation reaction.
This transformation is typically achieved by reacting 2-(aminomethyl)-1H-imidazole with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is one of the most fundamental and widely used transformations in organic chemistry for creating amide bonds. researchgate.net
Alternatively, transamidation reactions, where an existing amide exchanges its amine component, can be employed. Catalysts such as imidazolium (B1220033) chloride have been shown to facilitate the reaction between primary amines and formamides or acetamides at elevated temperatures. nih.gov Another approach involves the direct coupling of carboxylic acids and amines using coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govresearchgate.net This method is efficient and can be completed in a few hours, providing good to excellent yields. nih.gov
Table 2: Common Amidation Methods
| Method | Reagents | Key Features | Reference |
| Acylation | Amine + Acetyl Chloride/Acetic Anhydride | Standard, high-yielding | researchgate.net |
| Transamidation | Amine + Acetamide | Requires catalyst (e.g., imidazolium chloride), high temperature | nih.gov |
| Direct Coupling | Amine + Acetic Acid + Coupling Agent (e.g., HBTU) | Highly efficient, fast reaction times | nih.govresearchgate.net |
This strategy involves modifying a simpler, readily available imidazole derivative. For instance, one could start with 2-methylimidazole. Functionalization of the methyl group, for example, via radical halogenation to form 2-(chloromethyl)imidazole or 2-(bromomethyl)imidazole, would generate an electrophilic site. Subsequent reaction with a nitrogen nucleophile like acetamide or ammonia (followed by acetylation) could then form the desired side chain.
Another approach involves the direct conversion of imidazolium salts. Treatment of an appropriate imidazolium salt with an N-chloro amide can introduce a protected amino group at the C2 position, which can then be elaborated to the final product. nih.gov
Advanced and Sustainable Synthetic Methodologies
Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.netresearchgate.net
For imidazole core synthesis, green approaches include solvent-free reactions and the use of biodegradable catalysts. asianpubs.org For example, lemon juice, which is inexpensive and non-toxic, has been successfully used as a biocatalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating. orientjchem.org
In the context of forming the acetamide linkage, sustainable amidation methods are a major area of research. acs.org These include direct catalytic formation of amides from carboxylic acids and amines to avoid the use of stoichiometric activating agents, which generate significant waste. researchgate.net Enzymatic methods, for instance using Candida antarctica lipase (B570770) B (CALB), offer a highly sustainable route for direct amide synthesis in green solvents like cyclopentyl methyl ether, often yielding pure products without the need for extensive purification. nih.govnih.gov Furthermore, protocols using catalytic amounts of simple bases like potassium phosphate (B84403) in sustainable solvents such as isopropanol (B130326) are being developed for ester amidation processes. acs.org
Green Chemistry Principles in Synthetic Route Design
The synthesis of imidazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. ijprt.orgresearchgate.net These approaches prioritize the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation to minimize environmental impact. ijprt.orgresearchgate.net
Key green chemistry strategies applicable to the synthesis of imidazole-containing compounds include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches substitute these with safer alternatives such as water or polyethylene (B3416737) glycol, or employ solvent-free conditions. nih.govasianpubs.org For instance, water-based green reactions have been successfully used for synthesizing imidazole hybrids. nih.gov
Energy Efficiency: Microwave irradiation has emerged as a greener heating method compared to conventional techniques, offering rapid heating, reduced reaction times, and often improved product yields. ijprt.orgresearchgate.net
Catalysis: The use of reusable or non-toxic catalysts, such as certain ionic liquids or solid supports like acidic alumina, can enhance reaction rates and selectivity while minimizing waste. researchgate.netresearchgate.net
By integrating these principles, the synthesis of this compound and related structures can be made more sustainable and environmentally responsible.
Microwave-Assisted Synthesis and Reaction Optimization
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazole derivatives. researchgate.netresearchgate.net This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netjmest.org
For the synthesis of imidazole acetamides, a microwave-assisted approach typically involves the reaction of an N-chloroacetylated amine with imidazole in the presence of a base like anhydrous potassium carbonate. derpharmachemica.com The reaction mixture is irradiated in a microwave oven for a few minutes, resulting in good yields of the desired product. derpharmachemica.com Solvent-free methods, where reactants are adsorbed onto a solid support, have also proven effective for synthesizing substituted imidazoles under microwave irradiation. researchgate.net
Optimization of microwave-assisted synthesis involves systematically varying parameters to achieve the best possible outcome.
Table 1: Parameters for Optimization in Microwave-Assisted Synthesis
| Parameter | Description | Desired Outcome |
| Temperature | The target temperature for the reaction mixture. | The lowest temperature that provides a good yield in a short time, minimizing side reactions. |
| Time | The duration of microwave irradiation. | The shortest time required to achieve maximum conversion of reactants to product. |
| Microwave Power | The amount of energy delivered to the reactants. | Sufficient power to maintain the target temperature without causing localized overheating or decomposition. |
| Catalyst | The choice and amount of catalyst used. | A catalyst that maximizes yield and selectivity with minimal environmental impact. |
| Solvent | The reaction medium (or lack thereof). | A solvent with a high dielectric constant for efficient microwave absorption, or solvent-free conditions for a greener process. jmest.org |
Studies have shown that this approach is versatile and can be applied to a range of substituted amines to produce a library of imidazole acetamide derivatives efficiently. derpharmachemica.com
Chemical Reactivity and Functional Group Transformations of this compound
Electrophilic and Nucleophilic Substitution Patterns on the Imidazole Moiety
The imidazole ring is an aromatic heterocycle that exhibits distinct reactivity towards electrophilic and nucleophilic substitution. Its reactivity is influenced by the two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3).
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with substitutions typically occurring at the C4 and C5 positions. globalresearchonline.net The C2 position is less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. globalresearchonline.net However, the specific substitution pattern can be influenced by the reaction conditions and the nature of the substituents already present on the ring. For N-substituted imidazoles, electrophilic attack often favors the C4 or C5 position.
Table 2: General Reactivity of Imidazole Ring Positions
| Ring Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Notes |
| C2 | Less reactive | Can be attacked after deprotonation | Deprotonation at C2 creates a nucleophilic carbene equivalent. |
| C4 | Reactive | Generally unreactive | A common site for halogenation, nitration, and sulfonation. globalresearchonline.net |
| C5 | Reactive | Generally unreactive | Reactivity is similar to the C4 position. globalresearchonline.net |
Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is uncommon unless there are strong electron-withdrawing groups present to activate the ring. globalresearchonline.net The presence of such groups makes the carbon atoms more electrophilic and susceptible to attack by nucleophiles.
For this compound, the acetamide group at the 2-position does not strongly activate or deactivate the ring towards substitution. Therefore, electrophilic substitution would be expected to proceed at the C4 or C5 positions.
Transformations Involving the Acetamide Functional Group
The acetamide functional group, -NHC(O)CH₃, in this compound is a versatile site for chemical transformations. The amide bond can undergo several characteristic reactions, allowing for the modification of this part of the molecule.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield (1H-imidazol-2-yl)methanamine and acetic acid. This reaction is fundamental for removing the acetyl protecting group or for converting the amide into a primary amine, which can then be used in further synthetic steps.
Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into the corresponding N-ethyl-N-((1H-imidazol-2-yl)methyl)amine.
Dehydration: Although less common for simple acetamides, under harsh dehydrating conditions, the acetamide could potentially be converted to a nitrile.
N-Alkylation/N-Arylation: The nitrogen of the amide is generally not very nucleophilic, but under specific conditions (e.g., using a strong base), it could potentially be alkylated or arylated, though reactions on the imidazole ring nitrogens are more likely.
These transformations provide pathways to a variety of derivatives by selectively modifying the side chain attached to the imidazole ring.
Exploration of Derivatization Strategies and Site-Specific Functionalization
Derivatization of this compound allows for the systematic modification of its structure to explore structure-activity relationships or to fine-tune its chemical properties. Functionalization can be targeted at several sites within the molecule.
Site-Specific Functionalization Targets:
Imidazole Ring (N-1): The pyrrole-like nitrogen at the N-1 position is a primary site for functionalization. It can be readily alkylated, acylated, or arylated under basic conditions. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate can introduce a variety of substituents at this position. nih.gov
Imidazole Ring (C4/C5): As discussed, the C4 and C5 positions are susceptible to electrophilic substitution. Reactions such as halogenation (using NBS or Br₂), nitration (using HNO₃/H₂SO₄), or Friedel-Crafts acylation can introduce functional groups at these positions, providing handles for further chemistry, such as cross-coupling reactions.
Acetamide Nitrogen: While less reactive than the imidazole nitrogens, the amide nitrogen can be functionalized under specific conditions.
Acetamide Methyl Group: The methyl group of the acetamide is generally unreactive, but it could potentially be functionalized through radical reactions or after deprotonation with a very strong base.
A common strategy for creating diverse libraries of compounds is to first synthesize the core imidazole structure and then perform parallel derivatization reactions. For instance, an N-substituted imidazole ester can be synthesized and then reacted with a variety of amines to create a series of different amide derivatives. nih.gov These strategies are crucial for developing new compounds with tailored properties. nih.gov
In-Depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Available Data
The required in-depth analysis hinges on the availability of specific, high-resolution spectroscopic data, which appears to be absent from publicly accessible scientific literature and databases. The creation of a scientifically accurate and thorough article as outlined would necessitate the following experimental findings, which are currently unavailable for this compound:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: To discuss the tautomerism of the imidazole ring and the conformational preferences of the acetamide linker, detailed 1H, 13C, and 2D NMR (such as NOESY) spectra are essential. This data would provide insights into the dynamic equilibrium between the N-H tautomers of the imidazole ring and reveal through-space interactions that define the spatial arrangement of the acetamide side chain. Without these spectra, any discussion would be purely speculative.
Vibrational Spectroscopy (IR and Raman): A meaningful analysis of key functional groups, hydrogen bonding, and intermolecular associations requires access to the infrared and Raman spectra of this compound. Specific peak frequencies and their assignments are needed to characterize the C=O, N-H, and C-N vibrations of the acetamide group, as well as the characteristic modes of the imidazole ring. This data is crucial for understanding the hydrogen-bonding network in the solid state.
Mass Spectrometry (MS): To analyze the fragmentation pathways and isotopic profile, high-resolution mass spectrometry data, such as from Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), is necessary. This would allow for the identification of characteristic fragment ions and the elucidation of the compound's fragmentation mechanisms upon ionization. While predicted data exists, it does not substitute for experimental results for a rigorous analysis.
While general principles of these spectroscopic techniques and data for related compounds—such as imidazole, N-methylacetamide, and other substituted imidazoles—are available, extrapolating this information to create a detailed and accurate analysis of this compound would not meet the standards of scientific rigor.
Therefore, until dedicated studies on the synthesis and spectroscopic characterization of this compound are published, the generation of the requested in-depth article with detailed research findings and data tables is not possible.
Advanced Structural Elucidation and Spectroscopic Characterization of N 1h Imidazol 2 Yl Methyl Acetamide
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a definitive method for understanding its precise atomic arrangement. This technique would provide invaluable information about the conformational properties and intermolecular interactions of N-[(1H-imidazol-2-yl)methyl]acetamide.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
X-ray crystallography would also reveal how molecules of this compound arrange themselves in the solid state. This includes identifying and characterizing the intermolecular forces that govern the crystal packing. Of particular interest would be the hydrogen bonding networks, which are expected to be significant given the presence of the imidazole (B134444) N-H group and the amide N-H and C=O groups. These interactions play a crucial role in the supramolecular architecture and the physical properties of the compound. In the absence of a determined crystal structure, a detailed analysis of these features is not possible.
Further research involving the synthesis and crystallographic analysis of this compound is required to elucidate the structural details requested.
Computational and Theoretical Investigations of N 1h Imidazol 2 Yl Methyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of N-[(1H-imidazol-2-yl)methyl]acetamide. These methods offer a microscopic view of the molecule's behavior.
Density Functional Theory (DFT) for Ground State Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.govnih.gov For this compound, calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely compute key structural parameters. irjweb.comijstr.org This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. xisdxjxsu.asia These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The theoretical spectra provide a detailed assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations, which can be compared with experimental data for structural validation. nih.govresearchgate.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-N (Amide) | ~1.35 Å |
| Bond Length | C-N (Imidazole) | ~1.38 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Bond Angle | C-N-C (Imidazole) | ~108° |
| Dihedral Angle | H-N-C-C (Amide backbone) | ~180° (trans conformation) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Transitions
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. xisdxjxsu.asiamalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, the electron-rich imidazole (B134444) ring is expected to be the primary contributor to the HOMO, while the LUMO is likely distributed over the acetamide (B32628) moiety. malayajournal.org Analysis of these orbitals helps predict sites for electrophilic and nucleophilic attack and explains the intramolecular charge transfer (ICT) phenomena within the molecule. ijstr.org
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 irjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 irjweb.com |
| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 4.0 to 5.0 irjweb.commalayajournal.org |
| Ionization Potential (I) | -EHOMO | 6.0 to 6.5 |
| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. researchgate.net By modeling the reaction pathways for this compound, researchers can identify the transition state structures—the highest energy points along the reaction coordinate.
The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. DFT calculations are commonly employed to locate transition states and compute these energy barriers. researchgate.net This information is crucial for understanding how the molecule might be synthesized or how it might metabolize or degrade. For instance, modeling the formation of the imidazole ring or reactions involving the acetamide group can provide insights into the thermodynamics and kinetics of these processes. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, particularly with solvent molecules. nih.govresearchgate.net
For this compound, MD simulations can explore its conformational landscape, identifying the most populated shapes the molecule adopts in solution. Furthermore, these simulations are invaluable for studying how the molecule interacts with solvent molecules like water. rsc.orgresearchgate.net By analyzing properties such as radial distribution functions and hydrogen bond lifetimes, researchers can characterize the solvation shell around the molecule and quantify the strength and dynamics of hydrogen bonds between the amide and imidazole groups and the solvent. researchgate.netnih.gov Such studies often use model compounds like N-methylacetamide (NMA) to understand the fundamental interactions of the peptide bond. nih.govresearchgate.netnih.gov
Theoretical Determination and Prediction of Acidity Constants (pKa) and Protonation Equilibria
The acidity constant (pKa) is a measure of a compound's acidity in solution. For a molecule like this compound with multiple basic sites—specifically the two nitrogen atoms in the imidazole ring—predicting the pKa and understanding the protonation equilibria are essential. nih.gov
Theoretical methods can accurately predict pKa values by calculating the free energy change associated with the deprotonation reaction in a solvent. nih.gov These calculations typically involve DFT combined with a continuum solvation model (e.g., SMD or CPCM) to account for the effect of the solvent. nih.govmdpi.com By comparing the energies of the different possible protonated forms (protonation at N1 vs. N3 of the imidazole ring), the most favorable protonation site can be identified. mdpi.com This information is critical for understanding the molecule's charge state at different pH values, which in turn influences its solubility, and interaction propensity.
Structure-Activity Relationship (SAR) Studies via Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Molecular Interaction Propensity
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are cheminformatics approaches used to correlate a molecule's structural or physicochemical properties with its activity or interaction propensity. ebi.ac.ukmdpi.com These studies are foundational in designing molecules with desired interaction profiles, without considering clinical outcomes.
In a QSAR study of this compound and its analogues, various molecular descriptors would be calculated. nih.gov These descriptors quantify different aspects of the molecule, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to a measured activity, such as the ability to bind to a specific protein. nih.govijddd.com These models can then be used to predict the interaction propensity of new, unsynthesized derivatives, guiding further molecular design. ijddd.comnih.gov
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, Polarity, Electrostatic interactions |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, Shape, Bulkiness |
| Hydrophobic | LogP (Partition Coefficient) | Solubility, Propensity for hydrophobic interactions |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for forming hydrogen bonds |
Molecular Interactions and Mechanistic Insights Involving N 1h Imidazol 2 Yl Methyl Acetamide
Coordination Chemistry and Metal Complexation Studies
Design Principles for N-[(1H-imidazol-2-yl)methyl]acetamide as a Ligand for Transition Metals
No literature was found that specifically discusses the design principles of this compound as a ligand for transition metals. General principles for imidazole-containing ligands suggest that the imidazole (B134444) ring can act as a monodentate or bidentate ligand, coordinating through one or both nitrogen atoms. The acetamide (B32628) group could potentially participate in coordination through its carbonyl oxygen or amide nitrogen, making the entire molecule a potentially versatile chelating agent. However, without experimental data, these remain theoretical considerations.
Elucidation of Chelation Modes and Complex Formation Mechanisms
There are no published studies that elucidate the specific chelation modes or complex formation mechanisms of this compound with any transition metals. Spectroscopic and crystallographic data, which are essential for determining these properties, are not available for any of its metal complexes.
Supramolecular Assembly through Coordination and Hydrogen Bonding
While the structure of this compound, with its imidazole NH, amide NH, and carbonyl group, suggests a high potential for forming supramolecular assemblies through hydrogen bonding and coordination, no research has been published to confirm or characterize such structures.
Mechanistic Investigations of Interactions with Biological Macromolecules
Molecular Docking Simulations for Binding Mode Prediction with Protein Targets
No molecular docking studies have been reported for this compound with any specific protein targets such as enzyme active sites or receptor pockets. While docking studies exist for a wide array of imidazole and acetamide derivatives, this specific compound has not been the subject of such computational investigations.
In vitro Mechanistic Studies: Enzyme Inhibition Kinetics and Receptor Binding Affinity
There is no available in vitro data on the enzyme inhibition kinetics or receptor binding affinity of this compound at the molecular level. Consequently, no mechanistic insights into its potential interactions with biological macromolecules can be provided.
Theoretical Models for Interaction with Nucleic Acids (e.g., DNA, RNA)
While direct computational studies, such as molecular docking or molecular dynamics simulations, specifically modeling the interaction of this compound with nucleic acids are not extensively detailed in publicly available literature, theoretical models can be constructed based on the compound's structural features and findings from studies on analogous molecules. The key functional moieties of this compound—the imidazole ring and the acetamide group—are known to participate in various non-covalent interactions that are crucial for small molecule-nucleic acid recognition.
Theoretical models suggest that this compound likely interacts with DNA and RNA through a combination of hydrogen bonding and groove binding, with the potential for electrostatic and van der Waals forces to further stabilize the complex. The planar imidazole ring and the flexible acetamide linker allow the molecule to adopt conformations suitable for fitting into the grooves of DNA or the complex tertiary structures of RNA.
Hydrogen Bonding Potential:
The acetamide group provides both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom). The imidazole ring also contains a protonated nitrogen that can act as a hydrogen bond donor and an unprotonated nitrogen that can serve as an acceptor. These features allow for the formation of multiple hydrogen bonds with the functional groups of nucleotide bases (on the floor of the grooves) or the phosphate (B84403) backbone of nucleic acids. Modeling studies on similar imidazolium-based ionic liquids with phenylacetamide tethers have indicated that hydrogen bonding is a primary mode of interaction with DNA. nih.gov
Groove Binding:
Computational docking studies of various imidazole and benzimidazole (B57391) derivatives have frequently shown a preference for binding within the minor groove of B-DNA. nih.gov The curvature and dimensions of this compound are consistent with a molecule that could fit snugly into the minor groove. Docking models of related compounds suggest that once positioned in the groove, the molecule can form specific hydrogen bonds with the base pairs, contributing to its binding affinity and sequence preference. nih.gov
The following interactive table summarizes the potential interactions based on theoretical modeling of analogous compounds.
| Interacting Moiety of this compound | Potential Nucleic Acid Target | Type of Interaction | Stabilizing Forces |
| Imidazole Ring (N-H) | Phosphate Backbone (O), Base (N, O) | Hydrogen Bond Donor | Electrostatic |
| Imidazole Ring (N) | Phosphate Backbone (P-OH), Base (N-H) | Hydrogen Bond Acceptor | Electrostatic |
| Acetamide (N-H) | Phosphate Backbone (O), Base (N, O) | Hydrogen Bond Donor | Electrostatic |
| Acetamide (C=O) | Base (N-H) | Hydrogen Bond Acceptor | Electrostatic |
| Entire Molecule | DNA Minor Groove, RNA Loops/Bulges | Groove Binding | Van der Waals, Hydrophobic Interactions |
Molecular Docking and Simulation Insights from Related Compounds:
While specific binding energy values for this compound are not available, molecular docking studies on novel imidazolium-based ionic liquids featuring fluorinated phenylacetamide tethers have yielded binding energies with DNA in the range of -3.9 to -4.4 kcal/mol. nih.gov These studies also confirmed that the orientation of the molecules was consistently within the minor grooves of the DNA. nih.gov Such in silico findings for structurally related molecules support the theoretical model that this compound would also favorably interact with the minor groove of DNA. The interactions were primarily driven by hydrogen bond formation. nih.gov
Further theoretical considerations suggest that the flexibility of the methylacetamide linker would be a critical factor in allowing the imidazole headgroup to orient itself optimally for interaction with the specific topology of a nucleic acid binding site, be it a DNA groove or a more complex pocket in an RNA structure. Predicting the precise binding mode and affinity would necessitate dedicated quantum mechanical calculations and molecular dynamics simulations for this specific compound.
Synthesis and Systematic Investigation of N 1h Imidazol 2 Yl Methyl Acetamide Derivatives and Analogues
Rational Design Principles for Structurally Related Compounds
The design of new chemical entities based on the N-[(1H-imidazol-2-yl)methyl]acetamide scaffold employs several established medicinal chemistry strategies. These approaches aim to optimize the compound's pharmacological profile by modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. drughunter.com
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosterism is a key strategy in drug design, involving the substitution of one atom or group of atoms for another with similar physical or chemical properties to create a new compound with improved biological characteristics. drughunter.comnih.gov In the context of this compound analogues, bioisosteric replacement can be applied to both the imidazole (B134444) ring and the acetamide (B32628) moiety. For instance, the imidazole ring can be replaced by other five-membered heterocycles like triazoles, oxadiazoles, or pyrazoles to modulate the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability. drughunter.comnih.govcambridgemedchemconsulting.com Similarly, the amide bond of the acetamide group, which can be susceptible to hydrolysis, may be replaced with more stable bioisosteres such as a 1,2,3-triazole, an oxadiazole, or a fluoroalkene. nih.govcambridgemedchemconsulting.comnih.gov
Scaffold hopping represents a more significant structural modification, where the core imidazole scaffold is replaced by a structurally different molecular framework that maintains a similar three-dimensional arrangement of key functional groups. This approach can lead to the discovery of novel chemical classes with improved properties, such as enhanced metabolic stability or reduced off-target effects. For example, an imidazopyridine scaffold might be replaced with a 1,2,4-triazolopyridine to block metabolic sites and reduce lipophilicity.
Diversification Strategies at Imidazole Ring Positions
The imidazole ring of this compound offers multiple positions (N-1, C-4, and C-5) for chemical modification, allowing for fine-tuning of the molecule's properties. numberanalytics.comglobalresearchonline.net The reactivity of the imidazole ring is influenced by the presence and nature of substituents. numberanalytics.comnumberanalytics.com Electron-donating groups tend to increase the ring's nucleophilicity, while electron-withdrawing groups decrease it. numberanalytics.com
Strategic diversification at these positions can significantly impact the compound's biological activity. For instance, introducing various substituents at the N-1 position can alter the molecule's lipophilicity and hydrogen bonding capabilities, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, substitutions at the C-4 and C-5 positions can influence the compound's interaction with biological targets by introducing steric bulk or new electronic features. nih.govresearchgate.net The position of substituents is crucial; for example, substituents at the 2-position can enhance interactions with metal ions in enzymes.
Modification of the Acetamide Linker and N-Substituents
The acetamide linker and its N-substituents are also critical targets for modification. The length, flexibility, and chemical nature of the linker connecting the imidazole ring to other parts of a molecule can be altered to optimize binding to a target. nih.govresearchgate.netunirioja.es For instance, in the context of antibody-drug conjugates, the stability of the linker is paramount to prevent premature release of the payload. nih.govresearchgate.net
Furthermore, the N-substituents on the acetamide group can be varied to explore structure-activity relationships (SAR). nih.govwustl.edu Introducing different alkyl or aryl groups can impact the compound's lipophilicity, steric profile, and potential for additional interactions with a biological target. nih.govwustl.eduresearchgate.net Studies on related acetamide-containing compounds have shown that N,N-disubstitution can introduce diverse chemical moieties without sacrificing affinity for the target. nih.govwustl.edu
Exploration of Substituent Effects on Chemical Reactivity and Molecular Properties
For example, electron-donating groups at the C4 or C5 positions of the imidazole ring can increase the basicity of the N-3 nitrogen, potentially enhancing its role as a hydrogen bond acceptor. numberanalytics.com Conversely, electron-withdrawing groups can make the N-1 proton more acidic and increase the susceptibility of the ring to nucleophilic attack. globalresearchonline.net The steric bulk of substituents also plays a critical role, as it can impose conformational constraints on the molecule, affecting its shape and ability to fit into a binding pocket. numberanalytics.com
Quantitative structure-activity relationship (QSAR) studies on related imidazole derivatives have been employed to correlate structural descriptors with biological activity, providing insights into the mechanism of action and guiding the design of more potent analogues. researchgate.netijddd.com
Mechanistic Consequences of Structural Variations on Molecular Interactions
Structural modifications to the this compound scaffold directly impact its interactions at a molecular level. The unique electronic structure of the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, and its aromatic nature facilitates π-π stacking interactions. nih.govbenthamdirect.com
Altering substituents on the imidazole ring can modulate these interactions. For instance, adding a phenyl group could introduce the potential for π-π stacking, while a hydroxyl or amino group could provide additional hydrogen bonding opportunities. nih.gov The orientation and electronic nature of these substituents are critical in determining the strength and specificity of these interactions.
Changes in the acetamide linker can affect the molecule's conformational flexibility, influencing how it presents its key interacting groups to a biological target. A more rigid linker might lock the molecule into a bioactive conformation, while a more flexible linker could allow for induced-fit binding. unirioja.es The nature of the N-substituent on the acetamide can also introduce new interaction points, such as hydrophobic interactions or additional hydrogen bonds. nih.gov Ultimately, a detailed understanding of how these structural variations translate into changes in molecular interactions is crucial for the rational design of derivatives with desired biological activities. globalresearchonline.netresearchgate.net
Future Research Directions and Unexplored Potential of N 1h Imidazol 2 Yl Methyl Acetamide
Emerging Synthetic Technologies and High-Throughput Synthesis Methodologies
The synthesis of imidazole (B134444) derivatives has evolved significantly, moving towards greener and more efficient methodologies. researchgate.netbohrium.com For N-[(1H-imidazol-2-yl)methyl]acetamide and its analogues, future synthetic strategies will likely pivot from traditional batch syntheses to more advanced, automated approaches. Emerging technologies such as microwave-assisted organic synthesis (MAOS) and continuous flow chemistry offer substantial advantages in terms of reaction speed, yield, and scalability. researchgate.netmdpi.com
Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times for imidazole formation, often from hours to mere minutes. mdpi.com Similarly, flow chemistry provides a platform for safe, scalable, and highly controlled production, which is essential for creating large libraries of derivatives for high-throughput screening. One of the most versatile methods for imidazole synthesis is the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC) and can be adapted for these modern techniques. mdpi.com
High-throughput synthesis methodologies will be crucial for exploring the chemical space around this compound. By systematically varying the substituents on the imidazole ring and the acetamide (B32628) group, vast libraries of related compounds can be generated. These libraries are invaluable for structure-activity relationship (SAR) studies, enabling the rapid identification of molecules with optimized properties for specific applications. nih.gov Multi-component reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for this purpose, offering an atom-economical and efficient route to structural diversity. nih.gov
| Methodology | Key Advantages | Potential Application for this compound | References |
|---|---|---|---|
| Conventional Batch Synthesis | Well-established protocols, suitable for small-scale synthesis. | Initial exploratory synthesis and proof-of-concept. | ekb.eg |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high energy efficiency. | Accelerated synthesis of the core structure and its derivatives. | researchgate.netmdpi.com |
| Continuous Flow Chemistry | High scalability, enhanced safety, precise control over reaction parameters. | Large-scale production and library synthesis for screening. | rsc.org |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, rapid generation of molecular diversity. | High-throughput synthesis of diverse analogue libraries. | nih.gov |
Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies
Understanding the precise mechanism of action of this compound in various chemical and biological systems requires sophisticated analytical tools that can monitor molecular interactions in real time. southampton.ac.uk Modern spectroscopic techniques are moving beyond static characterization to provide dynamic insights into reaction kinetics and intermolecular interactions. spectroscopyonline.compolito.it
Ultrafast spectroscopy, operating on femtosecond timescales, can be employed to observe the transient states and electronic dynamics of the molecule during chemical reactions or upon interaction with a biological target. spectroscopyonline.com This could be particularly insightful for studying processes like proton transfer, which is a key characteristic of the imidazole ring. Techniques like sum-frequency generation (SFG) vibrational spectroscopy can provide detailed information about the molecule's orientation and behavior at interfaces, which is crucial for understanding its interactions with surfaces or biological membranes. semi.ac.cn
For real-time mechanistic studies in a biological context, advanced imaging techniques are indispensable. Fluorescence spectroscopy, for example, can be used if the molecule is intrinsically fluorescent or is modified with a fluorophore. mdpi.com This allows for the visualization of the compound's uptake and distribution within living cells. nih.govresearchgate.net When coupled with techniques like Förster Resonance Energy Transfer (FRET), it's possible to monitor the binding of the molecule to its target proteins in situ, providing direct evidence of target engagement and allowing for the study of the kinetics of this interaction.
Synergistic Integration of Computational and Experimental Approaches for Predictive Modeling
The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the discovery and optimization of new molecules. researchgate.netmdpi.com For this compound, this synergistic approach can be used to predict its physicochemical properties, biological activity, and potential off-target effects, thereby guiding experimental efforts and reducing the cycle time for development. nih.gov
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity parameters. nih.gov These calculations provide fundamental insights into the molecule's stability and potential reaction pathways. researchgate.net Molecular dynamics (MD) simulations can model the behavior of the compound over time in complex environments, such as in solution or interacting with a protein binding site, revealing key conformational changes and intermolecular interactions. researchgate.net
These computational predictions must be anchored by experimental data. For instance, predicted properties like viscosity and density can be compared with experimental measurements. mdpi.comresearchgate.net Similarly, predicted binding affinities from molecular docking studies can be correlated with experimentally determined inhibition constants (e.g., IC50 values) from in vitro assays. nih.govnih.gov This iterative cycle of prediction, synthesis, and testing—often referred to as the design-make-test-analyze (DMTA) cycle—is a cornerstone of modern drug discovery and chemical probe development. It allows researchers to build robust quantitative structure-activity relationship (QSAR) models that can accurately predict the activity of novel derivatives before they are synthesized. researchgate.net
| Computational Method | Predicted Properties | Experimental Validation | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties (IR, NMR). | FTIR, NMR spectroscopy, reaction kinetics studies. | researchgate.netnih.gov |
| Molecular Docking | Binding poses, interaction energies, binding affinity. | In vitro binding assays, X-ray crystallography. | nih.govnih.gov |
| Molecular Dynamics (MD) | Conformational stability, protein-ligand complex dynamics. | NMR spectroscopy (NOESY), fluorescence anisotropy. | researchgate.net |
| QSAR / ADMET Prediction | Biological activity, absorption, distribution, metabolism, excretion, toxicity. | Cell-based assays, pharmacokinetic studies. | nih.govresearchgate.net |
Development as Chemical Probes for Elucidating Molecular Pathways and Processes (non-clinical)
Beyond potential therapeutic applications, this compound and its derivatives hold promise as chemical probes for basic research. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing researchers to study its function in complex biological systems. mdpi.commdpi.com The imidazole scaffold is a common feature in molecules designed to target a wide range of proteins. nih.gov
The development of this compound into a chemical probe would involve several steps. First, its biological target(s) would need to be identified, a process that can be aided by computational predictions and proteomic techniques. Once a target is known, the molecule can be optimized for potency and selectivity. To facilitate its use as a probe, the molecule is often functionalized with reporter tags. For example, adding a fluorescent dye allows for direct visualization of the target protein within cells via microscopy. researchgate.net Alternatively, incorporating a "clickable" chemical handle, such as an alkyne or azide (B81097) group, enables its use in activity-based protein profiling (ABPP) to identify target engagement and quantify enzyme activity directly in complex biological samples. mdpi.com
Such probes could be used to investigate a variety of non-clinical molecular pathways. For instance, if the molecule is found to inhibit a particular kinase, it could be used to dissect that kinase's role in a specific signaling cascade. By providing a tool for the spatiotemporal control of protein activity, these chemical probes can help unravel the intricate networks that govern cellular processes. mdpi.com Some imidazole derivatives have also shown potential as sensors for specific ions or molecules, a property that could be explored for developing novel biosensors. rsc.org
Q & A
Q. What are the implications of crystallographic data for understanding structure-activity relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
